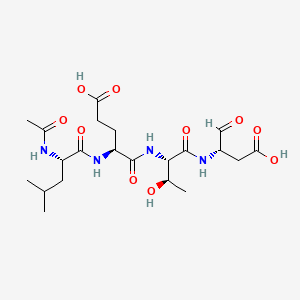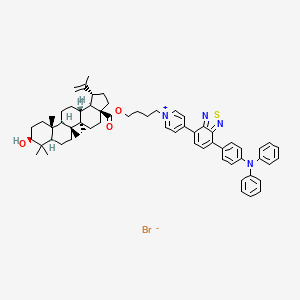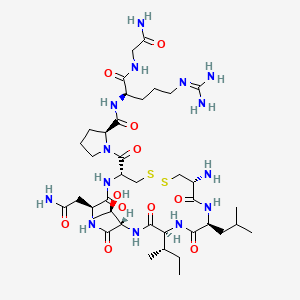
(D-Arg8)-Inotocin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(D-Arg8)-Inotocin is a synthetic analogue of the naturally occurring peptide hormone inotocin. Inotocin is a neuropeptide found in insects and is structurally related to the mammalian hormone oxytocin. This compound has been modified to include D-arginine at the eighth position, which enhances its stability and bioactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (D-Arg8)-Inotocin involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each amino acid being coupled to the growing peptide chain. The D-arginine residue is incorporated at the eighth position during this process. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS. This method allows for the efficient and high-yield production of peptides. The process is automated and optimized to ensure the purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the identity and purity of the synthesized peptide.
Analyse Des Réactions Chimiques
Types of Reactions: (D-Arg8)-Inotocin can undergo various chemical reactions, including:
Oxidation: The cysteine residues in this compound can form disulfide bonds through oxidation, which is crucial for maintaining the peptide’s three-dimensional structure.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogues with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or air oxidation can be used to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are commonly used reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS to introduce specific residues into the peptide chain.
Major Products Formed:
Oxidation: Formation of disulfide-bonded this compound.
Reduction: Formation of reduced this compound with free thiol groups.
Substitution: Various analogues of this compound with modified amino acid sequences.
Applications De Recherche Scientifique
(D-Arg8)-Inotocin has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in insect physiology and behavior, particularly in relation to social behaviors and reproduction.
Medicine: Explored for its potential therapeutic applications, such as in the development of peptide-based drugs for conditions related to oxytocin and vasopressin pathways.
Industry: Utilized in the development of peptide-based materials and as a tool in biochemical assays.
Mécanisme D'action
(D-Arg8)-Inotocin exerts its effects by binding to specific receptors on the surface of target cells. These receptors are typically G-protein-coupled receptors (GPCRs) that activate intracellular signaling pathways upon ligand binding. The binding of this compound to its receptor induces conformational changes that trigger downstream signaling events, leading to physiological responses. The molecular targets and pathways involved include the activation of adenylate cyclase, which increases cyclic adenosine monophosphate (cAMP) levels, and the activation of phospholipase C, which generates inositol trisphosphate (IP3) and diacylglycerol (DAG).
Comparaison Avec Des Composés Similaires
Arginine vasopressin (AVP): A mammalian hormone with similar structure and function to inotocin.
Oxytocin: A mammalian hormone involved in social bonding and reproductive behaviors.
Desmopressin (DDAVP): A synthetic analogue of vasopressin with enhanced antidiuretic properties.
Uniqueness of (D-Arg8)-Inotocin: this compound is unique due to its incorporation of D-arginine at the eighth position, which enhances its stability and resistance to enzymatic degradation. This modification allows this compound to maintain its bioactivity for longer periods, making it a valuable tool in research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C39H68N14O11S2 |
|---|---|
Poids moléculaire |
973.2 g/mol |
Nom IUPAC |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-16-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C39H68N14O11S2/c1-6-19(4)29-36(62)52-30(20(5)54)37(63)49-24(14-27(41)55)33(59)50-25(17-66-65-16-21(40)31(57)48-23(13-18(2)3)34(60)51-29)38(64)53-12-8-10-26(53)35(61)47-22(9-7-11-45-39(43)44)32(58)46-15-28(42)56/h18-26,29-30,54H,6-17,40H2,1-5H3,(H2,41,55)(H2,42,56)(H,46,58)(H,47,61)(H,48,57)(H,49,63)(H,50,59)(H,51,60)(H,52,62)(H4,43,44,45)/t19-,20+,21-,22+,23-,24-,25-,26-,29-,30-/m0/s1 |
Clé InChI |
SIYJZPZEWJFZRZ-YEDNXIKFSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC(C)C)N)C(=O)N2CCC[C@H]2C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC(C)C)N)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)
![4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B12384365.png)

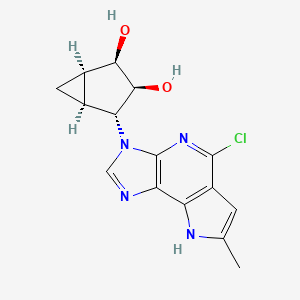
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12384374.png)
![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)
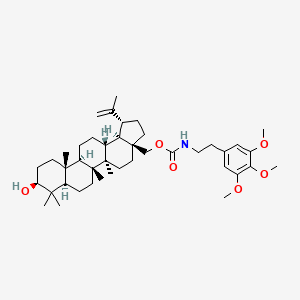
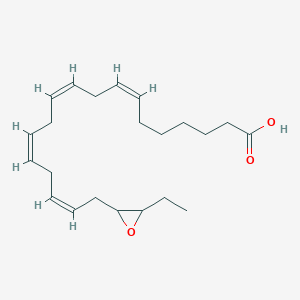
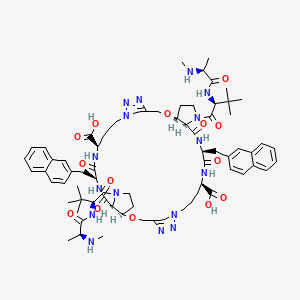

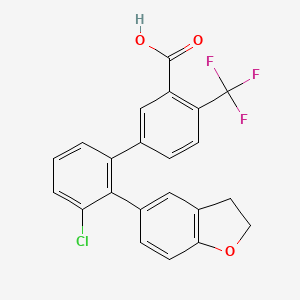
![4-[8-[4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-1-yl]-8-oxooctoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384410.png)
